Lactoferricin

Description

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

MFKCRRWQWRMKKLGAPSITCVRRAF |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Potent Antimicrobial Peptide: A Technical Guide to the Discovery and Isolation of Lactoferricin from Lactoferrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoferricin, a potent antimicrobial peptide, is derived from the N-terminal region of the multifunctional glycoprotein lactoferrin. Its discovery marked a significant advancement in the search for novel antimicrobial agents, exhibiting a broader and more potent activity spectrum than its parent protein. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from lactoferrin. It details the enzymatic digestion protocols, chromatographic purification techniques, and key analytical methods. Furthermore, this guide elucidates the molecular mechanisms of action, including its interaction with bacterial membranes and its influence on critical signaling pathways such as NF-κB and apoptosis, providing a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.

Introduction

Lactoferrin is an 80 kDa iron-binding glycoprotein found in various mammalian secretions, including milk, saliva, and tears.[1][2] It is a key component of the innate immune system, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and immunomodulatory functions.[3][4] The discovery that enzymatic hydrolysis of lactoferrin could yield a smaller peptide with enhanced antimicrobial properties was a pivotal moment in the field. This peptide, named this compound, has since become a subject of intense research due to its potential as a therapeutic agent.

Discovery of this compound

The first report of a potent antimicrobial peptide derived from lactoferrin emerged from studies investigating the enzymatic digestion of bovine lactoferrin with pepsin.[5][6] Researchers observed that the resulting hydrolysate exhibited significantly greater antibacterial activity against a range of Gram-positive and Gram-negative bacteria compared to the intact lactoferrin molecule.[5] This finding led to the isolation and characterization of the active peptide, which was identified as a fragment from the N-terminal lobe of lactoferrin.

Physicochemical Properties

The fundamental physicochemical characteristics of bovine lactoferrin and its derived peptide, this compound B, are summarized in the table below. These properties are crucial for understanding their biological function and for the development of effective purification strategies.

| Property | Bovine Lactoferrin | Bovine this compound (LfcinB) | Reference(s) |

| Molecular Weight | ~80 kDa | ~3.1 kDa | [2][7][8] |

| Amino Acid Residues | ~689 | 25 | [2][8] |

| Isoelectric Point (pI) | ~8.7 | >12 | [4][9] |

Isolation and Purification of this compound from Lactoferrin

The generation and purification of this compound from lactoferrin is a multi-step process involving enzymatic digestion followed by chromatographic separation.

Experimental Workflow for this compound Production and Purification

Caption: Workflow for the production and purification of this compound.

Detailed Experimental Protocols

This protocol describes the enzymatic hydrolysis of bovine lactoferrin to generate a mixture of peptides, including this compound.

-

Preparation of Lactoferrin Solution: Dissolve bovine lactoferrin in deionized water to a final concentration of 10% (w/v).

-

pH Adjustment: Adjust the pH of the solution to 2.5 - 3.0 using 1 M HCl.[1][10]

-

Enzyme Addition: Add porcine pepsin to the lactoferrin solution at an enzyme-to-substrate ratio of 1:33 (w/w).[1]

-

Incubation: Incubate the mixture at 37°C for 4 hours with gentle agitation.[1][10]

-

Enzyme Inactivation: Terminate the reaction by heating the solution to 80°C for 15-20 minutes.[1]

-

Neutralization and Clarification: Cool the hydrolysate and adjust the pH to 7.0 with 1 M NaOH. Centrifuge the solution to remove any precipitate.[1]

CEX is a crucial first step in purifying the highly cationic this compound from the hydrolysate.

-

Resin and Column: Use a strong cation exchange resin, such as SP Sepharose Fast Flow.

-

Equilibration: Equilibrate the column with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.5).[11]

-

Sample Loading: Load the lactoferrin hydrolysate onto the equilibrated column.

-

Washing: Wash the column with the binding buffer to remove unbound and weakly bound peptides.

-

Elution: Elute the bound peptides using a linear or stepwise gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).[11] this compound typically elutes at a higher salt concentration due to its strong positive charge.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using techniques like SDS-PAGE and UV absorbance at 280 nm.

HIC can be employed as a subsequent purification step to further refine the this compound fraction based on its hydrophobicity.

-

Resin and Column: Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl Sepharose).

-

Equilibration: Equilibrate the column with a high-salt buffer (e.g., 1-2 M ammonium sulfate in a phosphate buffer).

-

Sample Preparation: Adjust the salt concentration of the this compound-containing fraction from CEX to match the equilibration buffer.

-

Sample Loading: Load the sample onto the HIC column.

-

Elution: Elute the bound peptides using a decreasing salt gradient.[12] More hydrophobic peptides will elute at lower salt concentrations.

-

Fraction Collection and Analysis: Collect and analyze fractions to identify those containing pure this compound.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a broad spectrum of microorganisms, including antibiotic-resistant strains.[13] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | MIC (µg/mL) | Reference(s) |

| Escherichia coli | 6.3 - 12.5 | [13] |

| Staphylococcus aureus (including MRSA) | 1.6 - 6.3 | [13] |

| Pseudomonas aeruginosa | 128 | [14] |

| Candida albicans | >12.5 | [13] |

Mechanism of Action and Signaling Pathways

The antimicrobial and anticancer activities of this compound are attributed to its ability to interact with cell membranes and modulate key cellular signaling pathways.

Interaction with Bacterial Membranes

This compound's highly cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][15] This interaction disrupts the membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3]

Caption: this compound's interaction with the bacterial cell membrane.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Lactoferrin and its derivatives have been shown to modulate this pathway.[16][17] In inflammatory conditions, lactoferrin can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[16][18]

Caption: Lactoferrin's modulation of the NF-κB signaling pathway.

Induction of Apoptosis

This compound has demonstrated the ability to selectively induce apoptosis (programmed cell death) in various cancer cell lines without significantly affecting normal cells.[19][20] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[20]

Caption: this compound-induced apoptosis signaling pathway.

Conclusion

The discovery and isolation of this compound from lactoferrin have opened up new avenues for the development of novel antimicrobial and anticancer therapeutics. This technical guide provides a comprehensive resource for researchers and professionals, detailing the methodologies for its production and purification, summarizing its key properties and activities, and illustrating its mechanisms of action. Further research into the optimization of this compound production, its formulation, and its in vivo efficacy will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. The Multifaceted Roles of Bovine Lactoferrin: Molecular Structure, Isolation Methods, Analytical Characteristics, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. purolite.com [purolite.com]

- 5. Potent antibacterial peptides generated by pepsin digestion of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial efficacy of pepsin-digested bovine lactoferrin on spoilage bacteria contaminating traditional Mozzarella cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular weight of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. In silico investigation of lactoferrin protein characterizations for the prediction of anti-microbial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. US5861491A - Isolation of lactoferrin from milk - Google Patents [patents.google.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Lactoferrin's role in modulating NF-κB pathway to alleviate diabetes-associated inflammation: A novel in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. aacrjournals.org [aacrjournals.org]

The Core Mechanism of Lactoferricin's Assault on Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of lactoferricin (Lfcin), a potent antimicrobial peptide, against bacterial membranes. It synthesizes key research findings, presents quantitative data for comparative analysis, details common experimental protocols, and visualizes the complex biological processes involved.

Introduction: this compound as a Potent Antimicrobial Agent

This compound is a cationic antimicrobial peptide derived from the N-terminal region of lactoferrin, an iron-binding glycoprotein found in milk and other exocrine secretions.[1][2] Its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria has positioned it as a promising candidate for novel antibiotic development.[3][4] Unlike its parent protein, lactoferrin, which primarily exhibits bacteriostatic effects through iron sequestration, this compound exerts a direct and rapid bactericidal action by targeting the bacterial cell membrane.[1][5] The peptide's amphipathic structure, featuring distinct hydrophobic and cationic regions, is crucial for its interaction with and disruption of the bacterial membrane architecture.[2][6]

The Multi-Step Mechanism of Action

This compound's bactericidal activity is not a single event but a cascade of interactions that progressively compromise the bacterial membrane's integrity and function. This process can be broadly categorized into three stages: initial electrostatic binding, membrane destabilization and permeabilization, and in some cases, translocation to engage intracellular targets.

Stage 1: Electrostatic Attraction and Binding

The initial and critical step is the electrostatic attraction between the highly cationic this compound peptide and the net negative charge of the bacterial outer surface.[6][7]

-

Gram-Negative Bacteria: The primary target on the outer membrane of Gram-negative bacteria is the lipopolysaccharide (LPS) layer.[7][8] this compound, particularly its positively charged arginine residues, binds with high affinity to the negatively charged lipid A moiety of LPS.[9][10] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure, leading to a disorganization of the outer membrane.[1][11]

-

Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, this compound interacts with negatively charged molecules such as lipoteichoic and teichoic acids embedded in the peptidoglycan cell wall.[7][12][13] This binding neutralizes the surface charge, facilitating the peptide's access to the underlying cytoplasmic membrane.[14]

The high density of binding sites is significant; studies have shown that over 10⁶ this compound molecules can bind per bacterial cell, indicating that the interaction is not with specific protein receptors but rather a broad association with anionic membrane components.[11]

Stage 2: Membrane Permeabilization and Depolarization

Following the initial binding and disruption of the outer layers, this compound interacts directly with the cytoplasmic membrane, leading to a rapid loss of its barrier function.[11]

The amphipathic nature of Lfcin allows its hydrophobic residues to insert into the lipid bilayer's core, while the cationic residues interact with the negatively charged phospholipid headgroups.[2][6] This process is often described by the "carpet model," where peptide molecules accumulate on the membrane surface, and once a critical concentration is reached, they reorient to disrupt the bilayer integrity, leading to permeabilization.[2]

This disruption has several immediate and critical consequences:

-

Membrane Depolarization: The peptide causes a rapid dissipation of the transmembrane potential.[5][7][15] This is a crucial event, as the membrane potential is vital for numerous cellular processes, including ATP synthesis and nutrient transport. The loss of this potential is often a point of no return for the bacterium.[16]

-

Loss of pH Gradient: The permeabilization leads to an uncontrolled flux of ions, including protons, which collapses the pH gradient across the membrane.[15]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of small molecules, such as ions and ATP, and eventually larger cytoplasmic components like β-galactosidase.[2][16][17]

The bacterial membrane potential itself plays a role in enhancing this compound's activity. A negative potential across the membrane can facilitate the initial binding and subsequent insertion of the cationic peptide, accelerating the permeabilization process.[16][18][19]

Stage 3: Translocation and Apoptosis-Like Death

In some instances, the mechanism of this compound is not limited to membrane lysis. The peptide can translocate across the membrane without causing complete lysis and interact with intracellular targets.[5][7][20] Once inside the cytoplasm, Lfcin can interfere with metabolic processes, such as the synthesis of macromolecules.[21]

Furthermore, a growing body of evidence suggests that this compound can induce an apoptosis-like death (ALD) pathway in bacteria.[22] This process is distinct from necrosis (cell lysis) and involves a series of programmed events. Lfcin treatment has been shown to trigger the production of reactive oxygen species (ROS), which are highly damaging to cellular components.[22] This oxidative stress leads to hallmarks of apoptosis, including:

-

DNA fragmentation

-

Activation of caspase-like proteins

-

Exposure of phosphatidylserine on the cell surface

This induction of a programmed cell death pathway represents a more complex and subtle mechanism of action than simple membrane disruption.

Quantitative Data on Antimicrobial Activity

The efficacy of this compound and its derivatives varies depending on the specific peptide sequence, the target bacterial species, and the experimental conditions. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard measures of antimicrobial potency.

| Peptide | Target Organism | Medium | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Citation(s) |

| Bovine Lfcin | P. aeruginosa ATCC 27853 | Mueller-Hinton Broth | 62.5 | - | - | [2][6] |

| Bovine Lfcin | E. coli | - | - | 10 | - | [23] |

| Bovine Lfcin | S. aureus | - | - | 12 | - | [23] |

| C6-LfB (Acylated LfcinB) | S. aureus | Mueller-Hinton Broth | 50 | - | 50 | [24] |

| hLf(1-11) | S. aureus (incl. MRSA) | - | 1.6 - 6.3 | - | - | [25] |

| hLf(1-11) | E. coli | - | 6.3 - 12.5 | - | - | [25] |

| hLf(1-11) | A. baumannii | - | 6.3 - 12.5 | - | - | [25] |

| Peptide/Protein | Ligand | Affinity Constant (Kd) | Citation(s) |

| Human Lactoferrin | E. coli LPS (High Affinity Site) | 3.6 ± 1 nM | [12][26] |

| Human Lactoferrin | E. coli LPS (Low Affinity Site) | 390 ± 20 nM | [12][26] |

| Bovine Lactoferrin | E. coli LPS (High Affinity Site) | 4.5 ± 2 nM | [26] |

Key Experimental Protocols

This section details the methodologies for essential experiments used to elucidate the mechanism of action of this compound.

Broth Microdilution Assay for MIC/MBC Determination

This assay is the standard method for determining the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).[2][24]

Methodology:

-

Preparation of Bacterial Inoculum: A bacterial culture is grown to the mid-logarithmic phase and then diluted in an appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically ~5 x 10⁵ CFU/mL).

-

Peptide Dilution Series: A two-fold serial dilution of the this compound peptide is prepared in the broth directly in the wells of a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. After incubation, the MBC is the lowest concentration that shows no colony formation, indicating ≥99.9% killing.[24]

Membrane Permeabilization and Depolarization Assays

These assays use fluorescent probes to measure the disruption of the bacterial membrane's barrier function and electrical potential.

A. Inner Membrane Permeabilization (Calcein Leakage Assay)

This assay measures the release of a pre-loaded fluorescent dye from the bacterial cytoplasm, indicating membrane damage.[16]

Methodology:

-

Dye Loading: Bacterial cells or spheroplasts are incubated with a non-fluorescent, membrane-permeant precursor like calcein-AM. Inside the cell, esterases cleave the AM group, trapping the highly fluorescent calcein in the cytoplasm.[16]

-

Washing: Cells are washed to remove any external dye.

-

Baseline Measurement: The fluorescence of the cell suspension is measured.

-

Peptide Addition: this compound is added to the suspension.

-

Fluorescence Monitoring: The fluorescence intensity of the supernatant is monitored over time. An increase in fluorescence indicates that the damaged membrane has allowed the cytoplasmic calcein to leak out. A positive control, such as a known membrane-disrupting agent, is typically used.

B. Membrane Potential Assay (Depolarization)

This assay uses a potential-sensitive fluorescent dye, such as DiSC₃(5), to detect changes in the transmembrane potential.[27]

Methodology:

-

Cell Preparation: Bacterial cells are harvested and resuspended in a suitable buffer.

-

Dye Addition: The DiSC₃(5) dye is added to the cell suspension. This dye enters polarized membranes where its fluorescence is quenched.

-

Stabilization: The fluorescence signal is allowed to stabilize as the dye accumulates in the energized membranes.

-

Peptide Addition: this compound is added to the cell suspension.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time. Depolarization of the membrane causes the release of the dye into the aqueous environment, leading to de-quenching and a measurable increase in fluorescence.[15][27]

Conclusion and Future Directions

The mechanism of action of this compound against bacterial membranes is a robust, multi-pronged assault that begins with electrostatic binding and culminates in catastrophic membrane failure, depolarization, and often, the induction of programmed cell death. Its ability to rapidly disrupt the fundamental barrier of the bacterial cell makes it a formidable antimicrobial agent and a difficult target for the development of resistance.[2]

For drug development professionals, understanding this detailed mechanism is paramount. The high affinity for LPS highlights its potential against Gram-negative pathogens, and its ability to permeabilize membranes provides a clear endpoint for efficacy screening. Future research should focus on optimizing this compound's structure to enhance its cell selectivity, improve its stability in physiological conditions, and fully elucidate the signaling pathways involved in its induction of apoptosis-like death. By leveraging this detailed molecular understanding, novel and potent therapeutics based on the this compound scaffold can be developed to combat the growing threat of antibiotic-resistant bacteria.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Frontiers | Bovine this compound exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]

- 3. Frontiers | Antibacterial properties of lactoferrin: A bibliometric analysis from 2000 to early 2022 [frontiersin.org]

- 4. Antibacterial properties of lactoferrin: A bibliometric analysis from 2000 to early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bovine this compound exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Lactoferrin is a lipid A-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of cell-binding in the antibacterial mechanism of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactoferrins in Their Interactions with Molecular Targets: A Structure-Based Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Permeabilizing action of an antimicrobial this compound-derived peptide on bacterial and artificial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Membrane potential is vital for rapid permeabilization of plasma membranes and lipid bilayers by the antimicrobial peptide this compound B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Effect of membrane potential on entry of this compound B-derived 6-residue antimicrobial peptide into single Escherichia coli cells and lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound B Inhibits the Phosphorylation of the Two-Component System Response Regulators BasR and CreB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial action of this compound B like peptide against Escherichia coli: reactive oxygen species-induced apoptosis-like death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Increased antibacterial activity of 15-residue murine this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Membrane binding of an acyl-lactoferricin B antimicrobial peptide from solid-state NMR experiments and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Lactoferrin-lipopolysaccharide interaction: involvement of the 28-34 loop region of human lactoferrin in the high-affinity binding to Escherichia coli 055B5 lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

foundational studies on lactoferricin immunomodulatory effects

An In-depth Technical Guide to the Foundational Immunomodulatory Effects of Lactoferricin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Lfcin) is a cationic, amphipathic peptide derived from the N-terminal region of lactoferrin, an iron-binding glycoprotein found in milk and other exocrine secretions.[1][2] As a key component of the innate immune system, lactoferrin and its derived peptides play a crucial role in host defense against a wide range of pathogens.[3][4] this compound, in particular, has demonstrated potent antimicrobial and immunomodulatory activities, often exceeding those of its parent protein.[1] This guide provides a detailed overview of the foundational studies on the immunomodulatory effects of this compound, with a focus on its anti-inflammatory mechanisms, modulation of key signaling pathways, and the experimental methodologies used to elucidate these effects.

Quantitative Data on Immunomodulatory Effects

This compound's immunomodulatory capacity, especially its anti-inflammatory effects, has been quantified in numerous studies. A systematic review and meta-analysis of studies investigating lactoferrin and its derived peptides in lipopolysaccharide (LPS)-stimulated models provides significant quantitative insights. The data consistently shows a reduction in pro-inflammatory cytokines and key components of the NF-κB signaling pathway.

Table 1: Meta-analysis of the Effect of Lactoferrin and Its Derived Peptides on Pro-Inflammatory Cytokine Levels in LPS-Stimulated Models

| Cytokine | Mean Reduction (pg/mL) | 95% Confidence Interval | Significance (p-value) | Reference |

| TNF-α | 8.73 | -12.63 to -4.43 | < 0.0001 | [5] |

| IL-1β | 2.21 | - | - | [5][6] |

| IL-6 | 3.24 | -5.74 to -0.75 | 0.01 | [5] |

Table 2: Meta-analysis of the Effect of Lactoferrin and Its Derived Peptides on Downstream NF-κB Pathway Components in LPS-Stimulated Models

| Pathway Component | Mean Fold Reduction | 95% Confidence Interval | Significance (p-value) | Reference |

| IKK-β | 7.37 | -13.87 to -0.871 | 0.03 | [5][7] |

| p-IκB | 15.02 | - | - | [6][7] |

| NF-κB (p65) | 3.88 | - | - | [6][7] |

Note: The meta-analysis pooled data from studies on both lactoferrin and its derived peptides, including this compound. These values represent the overall effect observed.

Signaling Pathways in this compound-Mediated Immunomodulation

This compound exerts its immunomodulatory effects primarily by targeting key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of cytokine production in response to inflammatory stimuli like LPS.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[5][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as LPS binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[5]

This compound has been shown to inhibit this pathway at multiple levels. It can interfere with the initial LPS-TLR4 interaction and suppress the downstream phosphorylation of IκB and the nuclear translocation of the p65 subunit of NF-κB.[5][6][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular responses to external stimuli, including inflammation.[10] Key MAPK families involved in inflammation are p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[10][11] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors, such as AP-1, which also drive the expression of pro-inflammatory cytokines.[11]

Studies have demonstrated that this compound can regulate inflammation by targeting these LPS-activated MAPK signaling pathways.[9] Specifically, bovine this compound has been shown to mitigate the production of pro-inflammatory mediators by modulating the phosphorylation of p38 and ERK1/2 in response to toxins.[12][13]

Experimental Protocols

The immunomodulatory effects of this compound are typically investigated using in vitro cell-based assays with immune cells such as macrophages (e.g., RAW 264.7, THP-1) or peripheral blood mononuclear cells (PBMCs).[5][14] A general protocol involves pre-treating the cells with this compound before stimulating them with an inflammatory agent like LPS.

General Protocol: In Vitro Cytokine Production Assay

-

Cell Culture :

-

Culture appropriate immune cells (e.g., THP-1 monocytes) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Differentiate monocytes into macrophages if necessary (e.g., using PMA for THP-1 cells).

-

Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

-

This compound Pre-treatment :

-

Prepare stock solutions of this compound (e.g., bovine this compound) in a sterile, endotoxin-free vehicle (e.g., PBS or cell culture medium).

-

Remove the old medium from the cells and add fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL).

-

Include a vehicle control group that receives only the medium without this compound.

-

Incubate the cells for a specified pre-treatment period (e.g., 1-2 hours).

-

-

LPS Stimulation :

-

After the pre-treatment period, add LPS (e.g., from E. coli O111:B4) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[5]

-

Maintain a negative control group (no LPS) and a positive control group (LPS only, no this compound pre-treatment).

-

Incubate the plates for a defined period (e.g., 6, 12, or 24 hours) to allow for cytokine production.

-

-

Quantification of Cytokines :

-

Collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a quantitative method such as Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Analysis of Signaling Pathways (Optional) :

-

To investigate the mechanism, lyse the cells at various time points after LPS stimulation.

-

Analyze the protein levels of key signaling molecules (e.g., phosphorylated p65, p38, IκB) using Western blotting or analyze mRNA levels using real-time quantitative PCR (RT-qPCR).[5]

-

Conclusion

Foundational studies have firmly established this compound as a potent immunomodulatory peptide with significant anti-inflammatory properties. Its ability to downregulate the production of key pro-inflammatory cytokines is mediated through the targeted inhibition of the NF-κB and MAPK signaling pathways.[9] The consistent and quantifiable nature of these effects, particularly with bovine this compound, highlights its potential as a therapeutic candidate for a variety of inflammation-associated diseases.[5][9][14] For professionals in drug development, this compound represents a promising natural compound that warrants further investigation for prophylactic and therapeutic applications. The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for future research and development in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory effects of lactoferrin on antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory effects of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lactoferrin's role in modulating NF-κB pathway to alleviate diabetes-associated inflammation: A novel in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Lactoferrin promotes MC3T3-E1 osteoblast cells proliferation via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactoferrin Attenuates Intestinal Barrier Dysfunction and Inflammation by Modulating the MAPK Pathway and Gut Microbes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. imrpress.com [imrpress.com]

The Native In Vivo Functions of Lactoferricin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferricin, a cationic peptide derived from the N-terminal region of lactoferrin, has garnered significant attention for its potent and diverse biological activities. While in vitro studies have extensively characterized its antimicrobial, anticancer, and immunomodulatory properties, understanding its native function in a complex in vivo environment is crucial for its therapeutic development. This technical guide provides a comprehensive overview of the in vivo functions of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further research.

Core In Vivo Functions of this compound

This compound exhibits a tripartite functionality in vivo, encompassing direct antimicrobial and anticancer activities, alongside a nuanced immunomodulatory role. These functions are often interconnected, contributing to its overall protective effect within a biological system.

Antimicrobial Activity

In vivo, this compound demonstrates broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. Its primary mechanism involves the disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Activity

Numerous in vivo studies have highlighted the potent anticancer effects of this compound. It can inhibit tumor growth and metastasis through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2]

Immunomodulatory Effects

This compound plays a complex role in modulating the immune system. It can influence the production of various cytokines, which are signaling molecules that regulate immune responses.[3][4][5] This can lead to both pro-inflammatory and anti-inflammatory effects depending on the context, contributing to pathogen clearance and the resolution of inflammation.[3][6]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from in vivo studies investigating the efficacy of this compound.

Table 1: In Vivo Antimicrobial Efficacy of this compound

| Animal Model | Pathogen | This compound Treatment | Outcome | Reference |

| CFW Mice | Escherichia coli (lethal dose) | Single intravenous dose of bovine lactoferrin (precursor to this compound) 24h prior to infection | Significantly accelerated clearance of E. coli from blood and organs (liver, lungs, spleen, kidney).[7] | Zagulski et al., 1998 |

| Neonatal Mice | Escherichia coli K1 | Enteral supplementation with bovine lactoferrin | Decreased intestinal permeability, bacterial translocation, and intraperitoneal iron. Reduced morbidity and mortality during sepsis.[8] | University of Iowa, 2025 |

| ICR Mice | Enterotoxigenic Escherichia coli (ETEC) K88 | 100 mg/kg bovine lactoferrin (bLf) + 20 mg/kg peptide N6 | Significantly reduced spleen organ index and modulated intestinal inflammatory cytokine levels (TNF-α, IL-6, IL-10).[9] | Canadian Science Publishing, 2022 |

Table 2: In Vivo Anticancer Efficacy of this compound

| Animal Model | Cancer Type | This compound Treatment | Outcome | Reference |

| SCID/beige Mice | Human B-lymphoma xenograft (Ramos cells) | Systemic administration of bovine this compound (LfcinB) | Extended survival of mice bearing B-lymphoma xenografts.[10] | Furlong, S.J., et al., 2010 |

| C57BL/6 Mice | TC-1 lung tumor | 10 µM free bovine lactoferrin (bLF) vs. CGO-PEG-bLF | Median survival time increased from 52.5 days (free bLF) to 62 days (CGO-PEG-bLF).[11] | Enhanced antitumor activity of bovine lactoferrin through immobilization onto functionalized nano graphene oxide: an in vitro/in vivo study |

| Rat Model | Azoxymethane-induced colon carcinogenesis | Oral administration of bovine lactoferrin | Upregulation of Fas, caspase-8, and caspase-3 in the colon mucosa, leading to increased apoptosis of carcinogenic epithelial cells.[2][12] | Fujita et al., 2004a, 2004b |

Table 3: In Vivo Immunomodulatory Effects of this compound

| Animal Model | Condition | This compound Treatment | Outcome | Reference |

| Male C57BL/6 Mice | Clindamycin-induced dysbiosis | Oral administration of native and iron-saturated bovine lactoferrin (nLF and sLF) | Reversed the increase in protein carbonyl levels and the expression of IL-6 and TNF-α induced by clindamycin.[13] | Lactoferrin modulates oxidative stress and inflammatory cytokines in a murine model of dysbiosis induced by clindamycin |

| H5N1-infected Mice | H5N1 influenza virus infection | Dietary supplementation with lactoferrin | Downregulated the mRNA expression of IL-17 in the colon and significantly increased the expression of the antiviral protein INAVA in the intestinal tract.[14] | Lactoferrin Alleviates Inflammation and Regulates Gut Microbiota Composition in H5N1-Infected Mice |

| Rats immunized with Rev1 Vaccine | Immunization | Lactoferrin and Rev1 vaccine co-administration | Significant increases in total leukocytic count and immune markers (IL-6, IL-12, and TNF-α) at 14 and 21 days post-immunization.[15][16] | Immunomodulator effects of lactoferrin in Rats immunized with the Rev1 Vaccine |

| LPS-induced Sepsis Model in Mice | Sepsis | Intragastric bovine lactoferrin (1.95 mg/kg) | Decreased levels of inflammatory cytokines and lactate in the blood.[17] | Lactoferrin and Metoprolol Supplementation Increase Mouse Survival in an Experimental LPS-Induced Sepsis Model |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

In Vivo Antimicrobial Activity Assessment in a Murine Sepsis Model

Objective: To evaluate the in vivo antibacterial efficacy of this compound against a systemic bacterial infection.

Animal Model: CFW mice.[7]

Materials:

-

Bovine lactoferrin (or purified this compound)

-

Pathogenic Escherichia coli strain

-

Sterile phosphate-buffered saline (PBS)

-

Standard laboratory equipment for intravenous injections and organ harvesting

Protocol:

-

Animal Acclimatization: House CFW mice under standard laboratory conditions for at least one week prior to the experiment.

-

This compound Administration: Administer a single intravenous (i.v.) dose of bovine lactoferrin (or a predetermined dose of this compound) dissolved in sterile PBS to the treatment group of mice. The control group receives an equivalent volume of sterile PBS.

-

Infection: 24 hours post-lactoferricin administration, inject all mice (treatment and control groups) intravenously with a lethal dose (LD100) of a pathogenic E. coli strain.

-

Monitoring and Sample Collection: Monitor the mice for clinical signs of sepsis and mortality. At predetermined time points (e.g., 5 hours post-infection), euthanize a subset of mice from each group.

-

Bacterial Load Determination: Aseptically harvest organs (liver, lungs, spleen, kidney) and collect blood samples. Homogenize the organs and perform serial dilutions of the homogenates and blood. Plate the dilutions on appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of blood.

-

Data Analysis: Compare the bacterial loads in the organs and blood of the this compound-treated group to the control group to determine the clearance rate and killing rate of the bacteria.

In Vivo Anticancer Activity Assessment in a Murine Xenograft Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Animal Model: Severe Combined Immunodeficient (SCID)/beige mice.[10]

Materials:

-

Human B-lymphoma cell line (e.g., Ramos)

-

Bovine this compound (LfcinB)

-

Sterile PBS

-

Cell culture reagents

-

Standard laboratory equipment for intravenous injections and animal monitoring

Protocol:

-

Cell Culture: Culture the human B-lymphoma cells under appropriate conditions.

-

Animal Inoculation: Inoculate SCID/beige mice intravenously with a suspension of the B-lymphoma cells to establish a disseminated tumor model.

-

This compound Treatment: Following tumor cell inoculation, begin systemic administration of LfcinB dissolved in sterile PBS to the treatment group. The control group receives an equivalent volume of sterile PBS. The treatment schedule (e.g., daily, every other day) and dosage should be predetermined.

-

Survival Monitoring: Monitor the mice daily for signs of tumor progression and overall health. Record the survival time for each mouse.

-

Data Analysis: Compare the median survival time of the LfcinB-treated group to the control group to determine the therapeutic efficacy of this compound.

In Vivo Immunomodulatory Activity Assessment: Cytokine Profiling

Objective: To evaluate the in vivo effect of this compound on cytokine production.

Animal Model: Male C57BL/6 mice.[13]

Materials:

-

This compound (native or modified)

-

Inducing agent (e.g., Lipopolysaccharide (LPS) for inflammation model, or an infectious agent)

-

Sterile saline

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

-

qRT-PCR reagents and equipment

Protocol:

-

Animal Grouping and Treatment: Divide mice into experimental groups: a control group, a group receiving the inducing agent only, a group receiving this compound only, and a group receiving both this compound and the inducing agent. Administer this compound (e.g., orally or intraperitoneally) according to the experimental design.

-

Induction of Immune Response: Administer the inducing agent (e.g., LPS injection) to the relevant groups.

-

Sample Collection: At specified time points after treatment and induction, collect blood samples (for serum) and harvest relevant tissues (e.g., spleen, intestine).

-

Cytokine Measurement (ELISA): Prepare serum from the blood samples. Use commercial ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): Isolate RNA from the harvested tissues. Perform reverse transcription to synthesize cDNA. Use qRT-PCR with specific primers for the target cytokine genes to quantify their mRNA expression levels. Normalize the expression levels to a housekeeping gene.

-

Data Analysis: Compare the cytokine protein levels and mRNA expression between the different experimental groups to determine the immunomodulatory effects of this compound.

Signaling Pathways and Visualizations

This compound exerts its in vivo effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This compound-Induced Apoptosis Signaling Pathway

References

- 1. Studies on anticancer activities of lactoferrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer potential of lactoferrin: effects, drug synergy and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lactoferrin inhibits proliferative response and cytokine production of TH1 but not TH2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactoferrin: Cytokine Modulation and Application in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial system generated by lactoferrin in mice in vivo is primarily a killing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [iro.uiowa.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Bovine this compound induces caspase-independent apoptosis in human B-lymphoma cells and extends the survival of immune-deficient mice bearing B-lymphoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced antitumor activity of bovine lactoferrin through immobilization onto functionalized nano graphene oxide: an in vitro/in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lactoferrin modulates oxidative stress and inflammatory cytokines in a murine model of dysbiosis induced by clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Characterization of Bovine vs. Human Lactoferricin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferricin, a potent antimicrobial and anticancer peptide, is derived from the N-terminal region of lactoferrin, a glycoprotein found in mammalian milk and other exocrine secretions.[1][2] This technical guide provides a comprehensive comparison of the initial characterization of bovine this compound (LfcinB) and human this compound (LfcinH), highlighting their key differences in structure, activity, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutic agents based on these peptides.

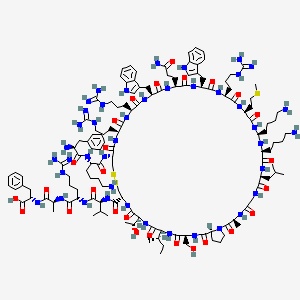

Biochemical and Biophysical Properties

Bovine and human this compound exhibit distinct differences in their primary and secondary structures, which significantly influence their biological activities. LfcinB is a 25-amino acid peptide, while LfcinH is larger, comprising 49 amino acid residues.[3] A key structural difference is the presence of a single disulfide bridge in LfcinB, which constrains it into a cyclic, distorted antiparallel β-sheet structure in solution.[3][4] In contrast, LfcinH possesses two disulfide bridges and adopts a more coiled or helical conformation.[2][3][5] These structural variations are believed to be a primary determinant of the generally higher antimicrobial and anticancer potency observed for LfcinB compared to LfcinH.[6][7][8]

Table 1: Comparison of Biochemical and Biophysical Properties

| Property | Bovine this compound (LfcinB) | Human this compound (LfcinH) |

| Amino Acid Residues | 25[3] | 49[3] |

| Molecular Weight | ~3.1 kDa | ~5.7 kDa[5] |

| Sequence | FKCRRWQWRMKKLGAPSITCVRRAF[3] | GRRRRSVQWCAVSQPEATKCFQWQRNMRKVRGPPVSCIKRDSPIQCIQA[2] |

| Structure | Cyclic, distorted antiparallel β-sheet[3][4] | Coiled/helical[3][5] |

| Disulfide Bridges | One[2] | Two[2] |

| Net Positive Charge (at pH 7) | High | High |

| Amphipathicity | Pronounced | Present |

Antimicrobial and Anticancer Activity

Bovine this compound consistently demonstrates more potent antimicrobial and anticancer activities compared to its human counterpart.[6][7][8][9][10] The higher activity of LfcinB is attributed to its cyclic structure and pronounced amphipathicity, which facilitate stronger interactions with and disruption of microbial and cancer cell membranes.[1]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Organism | Bovine this compound (MIC, µg/mL) | Human this compound (MIC, µg/mL) |

| Escherichia coli | 90[11] | >200[11] |

| Staphylococcus aureus | Data varies | Data varies |

| Candida albicans | Good activity[6] | Less active[6] |

Table 3: Comparative Anticancer Activity (IC50)

| Cell Line | Bovine this compound (IC50, µM) | Human this compound (IC50, µM) |

| Jurkat (Leukemia) | ~20-40[9] | Less active[9][10] |

| MDA-MB-231 (Breast Cancer) | ~20-40 | Less active |

Mechanism of Action

The primary mechanism of action for both bovine and human this compound involves the electrostatic interaction with negatively charged components of microbial and cancer cell membranes, followed by membrane disruption.[1] This leads to increased membrane permeability, depolarization, and ultimately cell death.[1]

Membrane Interaction and Disruption

The cationic nature of lactoferricins facilitates their initial binding to anionic molecules on the cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids in cancer cells. Following this initial binding, the peptides insert into the lipid bilayer, causing a loss of membrane integrity.

dot

References

- 1. Genome-Wide Pathway Analysis Reveals Different Signaling Pathways between Secreted Lactoferrin and Intracellular Delta-Lactoferrin | PLOS One [journals.plos.org]

- 2. Genome-Wide Pathway Analysis Reveals Different Signaling Pathways between Secreted Lactoferrin and Intracellular Delta-Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of human lactoferrin with DNA: one-step purification by affinity chromatography on single-stranded DNA-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53 status modifies cytotoxic activity of lactoferrin under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Expression and antimicrobial activity of the recombinant bovine this compound in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

The Synergistic Power of Lactoferricin: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Executive Summary

Lactoferricin, a potent antimicrobial peptide derived from the N-terminal region of lactoferrin, has garnered significant attention for its broad-spectrum biological activities. Beyond its intrinsic antimicrobial, antifungal, and anticancer properties, a growing body of evidence highlights its remarkable ability to act synergistically with a wide array of conventional therapeutic agents. This synergistic action not only enhances the efficacy of existing drugs but also holds the potential to combat drug resistance, reduce required dosages, and minimize associated side effects. This technical guide provides an in-depth exploration of the discovery and mechanisms of this compound's synergistic effects, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.

Introduction: The Dawn of a Synergistic Peptide

Lactoferrin, an iron-binding glycoprotein found in mammalian milk and other exocrine secretions, has long been recognized for its role in innate immunity.[1] The discovery that its pepsin-derived fragment, this compound, exhibits significantly greater antimicrobial activity marked a pivotal moment in the exploration of host defense peptides.[2] Subsequent research has unveiled that this compound's true potential may lie in its ability to potentiate the action of other therapeutic molecules, a phenomenon known as synergy.[3] This guide delves into the scientific underpinnings of these synergistic interactions, providing a comprehensive resource for researchers seeking to harness the power of this compound in novel therapeutic strategies.

Synergistic Antimicrobial and Antifungal Effects

This compound has demonstrated significant synergistic activity with a range of antibiotics and antifungals against various pathogens, including multidrug-resistant strains.[4][3] The primary mechanism behind this synergy often involves the permeabilization of microbial cell membranes by this compound, which facilitates the entry of conventional drugs to their intracellular targets.[2]

Quantitative Data on Antimicrobial and Antifungal Synergy

The synergistic interactions of this compound with various antimicrobial and antifungal agents have been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index. The FIC index is a standard measure of synergy, with a value of ≤ 0.5 indicating a synergistic effect.[5][6][7][8][9]

| Pathogen | Agent A (this compound) MIC Alone (µg/mL) | Agent B (Antibiotic/Antifungal) MIC Alone (µg/mL) | Agent A MIC in Combination (µg/mL) | Agent B MIC in Combination (µg/mL) | FIC Index | Synergy Interpretation | Reference |

| Pseudomonas aeruginosa | 50 | Ciprofloxacin: 0.25 | 12.5 | 0.0625 | 0.5 | Synergistic | [4] |

| Staphylococcus aureus | 100 | Ciprofloxacin: 0.5 | 50 | 0.125 | 0.75 | Additive | [4] |

| Candida albicans | 32 | Fluconazole: 8 | 8 | 1 | 0.375 | Synergistic | [10] |

| Mycobacterium tuberculosis | 64 | Rifampicin: 0.125 | 16 | 0.0156 | 0.312 | Synergistic | [10] |

Table 1: Synergistic Effects of this compound with Antimicrobial and Antifungal Agents. This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and various antimicrobial/antifungal agents, both alone and in combination, against different pathogens. The Fractional Inhibitory Concentration (FIC) index is calculated to interpret the nature of the interaction.

Experimental Protocols for Antimicrobial Synergy

The checkerboard assay is a widely used in vitro method to assess the synergistic effects of two antimicrobial agents.[11]

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the test antibiotic/antifungal in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

-

-

Plate Setup:

-

In a 96-well microtiter plate, create a two-dimensional serial dilution of the two agents. Typically, Agent A (e.g., this compound) is serially diluted along the x-axis, and Agent B (e.g., antibiotic) is serially diluted along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents.

-

Include control wells with each agent alone to determine their individual MICs, as well as a growth control (no antimicrobial agents) and a sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

-

Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[5][6][7][8][9]

-

Interpret the results:

-

The time-kill assay provides information on the rate of microbial killing over time when exposed to antimicrobial agents, alone and in combination.[12][13][14][15][16]

Protocol:

-

Preparation:

-

Prepare cultures of the target microorganism in the logarithmic growth phase.

-

Prepare tubes or flasks containing broth with the antimicrobial agents at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control without any antimicrobial agent.

-

-

Inoculation and Sampling:

-

Inoculate the tubes/flasks with the microbial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the cultures under appropriate conditions with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

-

Viable Cell Count:

-

Perform serial dilutions of the collected aliquots in a suitable diluent (e.g., sterile saline).

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colony-forming units (CFU) to determine the viable cell count at each time point.

-

-

Data Analysis:

Synergistic Anticancer Effects

This compound and its parent molecule, lactoferrin, have demonstrated promising synergistic effects with various chemotherapeutic agents against a range of cancer cell lines.[17][18] The mechanisms underlying this synergy are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Data on Anticancer Synergy

The synergistic anticancer effects are often evaluated by measuring the reduction in cell viability or the induction of apoptosis. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is a common metric.

| Cancer Cell Line | Agent A (this compound/Lactoferrin) IC50 Alone (µg/mL) | Agent B (Chemotherapeutic) IC50 Alone (µM) | Agent A Concentration in Combination (µg/mL) | Agent B Concentration in Combination (µM) | % Inhibition of Cell Growth (Combination) | Synergy Interpretation | Reference |

| MCF-7 (Breast Cancer) | 784.1 | Doxorubicin: 1.2 | 392 | 0.6 | >75% | Synergistic | [19] |

| HT-29 (Colon Cancer) | >1000 | 5-Fluorouracil: 5 | 500 | 2.5 | >60% | Synergistic | [20] |

| Jurkat (T-cell Leukemia) | 50 | Etoposide: 2 | 25 | 1 | >80% | Synergistic | [21] |

Table 2: Synergistic Effects of this compound/Lactoferrin with Anticancer Agents. This table presents the half-maximal inhibitory concentrations (IC50) of this compound/lactoferrin and chemotherapeutic agents, both individually and in combination, against various cancer cell lines, along with the observed inhibition of cell growth.

Experimental Protocols for Anticancer Synergy

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][22]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combinations for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 values for each agent alone and in combination.

-

Synergy can be assessed using the Combination Index (CI) method, where CI < 1 indicates synergy.

-

Signaling Pathways in this compound's Synergistic Action

The synergistic anticancer activity of this compound is often attributed to its ability to modulate critical intracellular signaling pathways, leading to cell cycle arrest and apoptosis.

Inhibition of PI3K/Akt and MAPK Pathways

Lactoferrin and this compound have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are frequently overactive in cancer cells and promote their proliferation and survival.[23][24][25][26][27][28][29][30][31] By downregulating these pathways, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs.

Caption: this compound inhibits the PI3K/Akt and MAPK signaling pathways.

Induction of Apoptosis via Caspase Activation

This compound can induce apoptosis, or programmed cell death, in cancer cells, often in synergy with chemotherapeutic agents.[1][2][21][32][33][34][35][36][37] This process is frequently mediated by the activation of caspases, a family of proteases that execute the apoptotic program. This compound has been shown to trigger the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).

Caption: this compound induces apoptosis through caspase activation pathways.

Experimental Workflow for Synergy Assessment

A logical workflow is essential for the comprehensive evaluation of this compound's synergistic effects.

Caption: A typical experimental workflow for assessing this compound synergy.

Conclusion and Future Directions

The synergistic effects of this compound represent a promising frontier in the development of novel therapeutic strategies. Its ability to enhance the efficacy of existing drugs against a wide range of pathogens and cancer cells, coupled with its favorable safety profile as a naturally derived peptide, positions it as a strong candidate for further preclinical and clinical investigation. Future research should focus on optimizing combination therapies, exploring novel delivery systems to enhance its bioavailability, and further elucidating the intricate molecular mechanisms that govern its synergistic interactions. The continued exploration of this compound's synergistic potential holds the key to unlocking new and more effective treatments for a multitude of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of synergistic activity of bovine this compound with antibiotics in corneal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 9. academic.oup.com [academic.oup.com]

- 10. In Vitro Antimycobacterial Activity of Human Lactoferrin-Derived Peptide, D-hLF 1-11, against Susceptible and Drug-Resistant Mycobacterium tuberculosis and Its Synergistic Effect with Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer potential of lactoferrin: effects, drug synergy and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer potential of lactoferrin: effects, drug synergy and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. MTT Bio Assay of this compound and Tachyplesin on three cancer cell lines - IJAR - Indian Journal of Applied Research [worldwidejournals.com]

- 23. The anticancer activity of bovine lactoferrin is reduced by deglycosylation and it follows a different pathway in cervix and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 25. Bovine lactoferrin suppresses the proliferation of endometriotic stromal cells via the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Molecular mechanism of inhibitory effects of bovine lactoferrin on the growth of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Unleashing lactoferrin's antidepressant potential through the PI3K/Akt/mTOR pathway in chronic restraint stress rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 30. Lactoferrin Inhibits the Development of T2D-Induced Colon Tumors by Regulating the NT5DC3/PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Apoptosis in human leukemic cells induced by this compound, a bovine milk protein-derived peptide: involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Bovine this compound selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Lactoferrin Alleviated AFM1-Induced Apoptosis in Intestinal NCM 460 Cells through the Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 37. This compound-induced apoptosis in estrogen-nonresponsive MDA-MB-435 breast cancer cells is enhanced by C6 ceramide or tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Iron-Binding Capacity of Lactoferrin and its Peptide Derivative, Lactoferricin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactoferrin, a prominent iron-binding glycoprotein, plays a crucial role in iron homeostasis and host defense. Its remarkable ability to sequester ferric iron with high affinity is central to its bacteriostatic and antioxidant properties. This technical guide provides a comprehensive overview of the fundamental research into the iron-binding capacity of lactoferrin, detailing quantitative data, experimental protocols, and the underlying molecular mechanisms. In contrast, its derivative peptide, lactoferricin, exerts its potent antimicrobial effects through mechanisms largely independent of iron chelation. This document delineates the current scientific understanding of both molecules, offering a valuable resource for researchers and professionals in drug development.

Lactoferrin: A High-Affinity Iron Chelator

Lactoferrin is an approximately 80 kDa glycoprotein characterized by a single polypeptide chain folded into two homologous lobes, the N-lobe and the C-lobe.[1] Each lobe possesses a deep cleft capable of binding one ferric ion (Fe³⁺) with exceptional affinity, a process that is accompanied by a significant conformational change from an "open" (apo-lactoferrin, iron-free) to a "closed" (holo-lactoferrin, iron-saturated) state.[2] This high-affinity binding is maintained even at a low pH, a property that distinguishes it from other transferrins.[1][3]

Quantitative Data on Lactoferrin's Iron-Binding Capacity

The iron-binding properties of lactoferrin have been extensively quantified. The following tables summarize key data from various studies.

| Parameter | Value | Species | Reference |

| Binding Affinity (KD) | ~10⁻²⁰ M | Human | [1][2] |

| Iron Saturation (Native) | 15-20% | Bovine | [1] |

| Iron Saturation (Native) | ~20% | Human | [4] |

| Iron Release pH | ~3-4 | Not Specified | [1][3] |

Table 1: Quantitative Iron-Binding Parameters of Lactoferrin

| Lobe | Iron-Coordinating Residues | Reference |

| N-lobe | Asp60, Tyr92, Tyr192, His253 | [5] |

| C-lobe | Asp395, Tyr433, Tyr526, His595 | [5] |

Table 2: Iron-Coordinating Residues in Human Lactoferrin

Experimental Protocols for Determining Iron-Binding Capacity

Several robust experimental methods are employed to characterize the iron-binding capacity of lactoferrin.

This is a widely used method to determine the iron saturation of lactoferrin.[4] The binding of iron to lactoferrin results in the formation of a colored complex with a characteristic absorbance maximum around 466 nm.

Protocol:

-

Prepare solutions of apo-lactoferrin and a saturating solution of ferric iron (e.g., ferric nitrilotriacetate).

-

Mix the apo-lactoferrin solution with the iron solution and allow for incubation to ensure complete binding.

-

Measure the absorbance of the solution at 280 nm (for total protein concentration) and 466 nm (for iron-bound lactoferrin).

-

The ratio of A₂₈₀/A₄₆₆ can be used to calculate the percentage of iron saturation, often calibrated against standards with known iron content determined by methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

ITC directly measures the heat changes associated with the binding of iron to lactoferrin, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[6][7]

Protocol:

-

Prepare a solution of apo-lactoferrin in a suitable buffer in the ITC cell.

-

Prepare a solution of a ferric iron salt in the same buffer in the injection syringe.

-

Titrate the iron solution into the lactoferrin solution in a series of small injections.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters.

ICP-MS is a highly sensitive technique used to accurately determine the total iron content in a lactoferrin sample, which is crucial for calibrating other methods like spectrophotometry.[4]

Protocol:

-

Digest the lactoferrin sample using a strong acid (e.g., nitric acid) in a microwave digester to release all bound iron.

-

Introduce the digested sample into the ICP-MS instrument.

-

The sample is nebulized and ionized in an argon plasma.

-

The ions are then separated by their mass-to-charge ratio and detected.

-

The iron concentration is quantified by comparing the signal to that of certified iron standards.

Signaling Pathways and Logical Relationships

The iron-binding and release cycle of lactoferrin is a dynamic process involving significant conformational changes.

Caption: Conformational changes of lactoferrin upon iron binding and release.

The experimental workflow for determining iron saturation often involves a combination of techniques.

Caption: Workflow for determining lactoferrin iron saturation.

This compound: A Different Mode of Action

This compound is a cationic peptide derived from the N-terminus of lactoferrin through proteolytic cleavage, for instance by pepsin in the stomach.[8] It exhibits significantly more potent antimicrobial activity than the parent lactoferrin molecule.[9]

Iron-Binding Capacity of this compound: The Current Understanding

A critical distinction to be made is that the primary antimicrobial mechanism of this compound is not believed to be iron chelation.[10] Instead, its potent activity is attributed to its ability to directly interact with and disrupt microbial cell membranes. The cationic nature of the peptide facilitates its binding to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[10]

To date, there is a notable absence of direct quantitative data in the scientific literature detailing the iron-binding capacity of isolated this compound peptides. Experimental protocols such as spectrophotometry (monitoring the 466 nm absorbance) and ITC, which are standard for characterizing lactoferrin's iron binding, are not typically applied to this compound for this purpose, as it lacks the specific iron-coordinating residues and the structural cleft present in the intact lactoferrin lobes.

In silico studies have suggested that the this compound region within the full lactoferrin protein may contain binding sites for nucleic acids and other molecules, but this does not confirm direct iron chelation by the cleaved peptide.[5][11]

Proposed Mechanism of Action for this compound

The antimicrobial action of this compound is a multi-step process that leads to microbial cell death.

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

Lactoferrin is a well-characterized iron-binding protein with a high affinity for ferric iron, a property that is fundamental to many of its biological functions. Robust experimental protocols are available to quantify this interaction. In contrast, its potent antimicrobial derivative, this compound, operates through a different mechanism that involves direct interaction with microbial membranes and is largely independent of iron sequestration. For researchers and drug development professionals, understanding these distinct mechanisms is crucial for the targeted application of these molecules in therapeutic and health-promoting contexts. While lactoferrin can be leveraged for its iron-modulating capabilities, this compound and its synthetic analogues offer a promising avenue for the development of novel antimicrobial agents that are less susceptible to resistance mechanisms related to iron acquisition by pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactoferrin and iron: structural and dynamic aspects of binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time to Kill and Time to Heal: The Multifaceted Role of Lactoferrin and this compound in Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput method for the quantification of iron saturation in lactoferrin preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico investigation of lactoferrin protein characterizations for the prediction of anti-microbial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The thermodynamic and binding properties of the transferrins as studied by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct detection and quantitative determination of bovine this compound and lactoferrin fragments in human gastric contents by affinity mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of peptides homologous to a loop region in human lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico investigation of lactoferrin protein characterizations for the prediction of anti-microbial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Peptide Synthesis of Lactoferricin Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals